3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c23-16-12-17(24)14-18(13-16)26-21(11-10-15-6-2-1-3-7-15)25-20-9-5-4-8-19(20)22(26)27/h1-9,12-14H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSDHOIMHKLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Boronic Ester Formation
The synthesis begins with the preparation of a boronic ester precursor, typically derived from 3,5-dichlorophenylboronic acid. This intermediate undergoes homologation with a phenethyl Grignard reagent under inert conditions, facilitating the formation of a carbon-carbon bond. Reaction temperatures between −78°C and 0°C are critical to prevent premature decomposition.
Radical-Mediated Protodeboronation
The homologated boronic ester is subjected to a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen donor (e.g., tributyltin hydride). This step eliminates the boron group while preserving the stereochemical integrity of the quinazolinone scaffold. Yields for this stage typically range from 65% to 78%, depending on the solvent system (e.g., toluene or THF).
Cyclization and Oxidation
The final cyclization to form the dihydroquinazolin-4-one ring is achieved via acid-catalyzed intramolecular condensation. Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) are commonly employed, with reaction times varying from 6 to 24 hours. Subsequent oxidation with hydrogen peroxide or potassium permanganate ensures aromatization of the heterocyclic ring.
Solvent-Free Condensation of Anthranilamide Derivatives
An alternative route involves the solvent-free condensation of substituted anthranilamides with ketones, as demonstrated in the synthesis of structurally analogous dihydroquinazolinones.
Reaction Optimization
The absence of solvent reduces side reactions and simplifies purification. For example, heating anthranilamide (1) with diethyl ketone (2) at 140°C for 30 minutes in the presence of concentrated nitric acid yields 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one (3a) with a 98.5% yield. Adapting this protocol to the target compound requires substituting diethyl ketone with 2-phenylethyl ketone and adjusting nitration conditions to accommodate the dichlorophenyl group.
Nitration and Sulfonation
Introducing nitro groups at positions 6 and 8 enhances electrophilic substitution reactivity. Subsequent sulfonation with concentrated sulfuric acid facilitates ring closure, though excessive acid concentration may lead to decomposition. Optimal conditions involve 10 mL of H2SO4 per 100 mmol of intermediate, heated at 80°C for 2 hours.
H2O2-Mediated Oxidative Cyclization
A green chemistry approach utilizing dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant has been validated for quinazolin-4(3H)-one derivatives.
Mechanistic Pathway
The reaction proceeds via a radical mechanism initiated by H2O2 decomposition. DMSO serves as a methylene donor, forming a Schiff base intermediate with 2-amino-N-methylbenzamide. Heating at 150°C for 20 hours promotes cyclization, with yields reaching 82% for structurally similar compounds.
Substrate Scope and Limitations
While effective for electron-deficient aryl groups, this method shows reduced efficacy with bulky substituents. For instance, 3-(2-carboxyphenyl)-4-(3H)-quinazolinone (2v) is synthesized in 78% yield, but analogous attempts with sterically hindered dichlorophenyl groups require higher H2O2 concentrations (2 equivalents) and extended reaction times.
Catalytic Hydrogenation and Reductive Amination
Catalytic hydrogenation offers a route to dihydroquinazolinones via partial reduction of quinazoline precursors.
Hydrogenation Conditions
Using palladium on carbon (Pd/C) under 1 atm H2, quinazoline derivatives are selectively reduced to 3,4-dihydroquinazolinones. Complete reduction to tetrahydroquinazolinones is avoided by limiting hydrogen uptake to one equivalent.
Reductive Amination
Coupling 3,5-dichlorobenzaldehyde with 2-phenylethylamine in the presence of sodium cyanoborohydride yields a secondary amine intermediate. Cyclization with phosgene or triphosgene generates the quinazolinone ring, though this method suffers from lower yields (50–60%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Radical Protodeboronation | AIBN, Tributyltin hydride | 65–78 | 6–24 h | High stereochemical control | Requires toxic tin reagents |
| Solvent-Free Condensation | HNO3, H2SO4 | 85–98 | 0.5–2 h | Rapid, solvent-free | Limited substrate scope |
| H2O2/DMSO Oxidation | H2O2, DMSO | 70–82 | 20 h | Green chemistry approach | Sensitive to steric hindrance |
| Catalytic Hydrogenation | Pd/C, H2 | 50–75 | 12–48 h | Mild conditions | Over-reduction risks |
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a wide range of halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit promising antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study:
A study highlighted the synthesis of quinazoline derivatives and their evaluation against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the quinazoline structure can enhance efficacy against resistant strains .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer effects. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to interfere with specific signaling pathways involved in cell growth and survival. For example, some studies suggest that quinazoline derivatives can act as inhibitors of kinases involved in tumor growth .
Case Study:
In a notable investigation, this compound was evaluated for its effects on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell viability and induction of apoptosis in targeted cancer cells .
Neuroprotective Effects
Emerging research indicates that quinazoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Mechanism of Action:
These compounds are believed to exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory pathways. By reducing oxidative stress and inflammation in neuronal cells, they may help prevent neurodegeneration.
Case Study:
A study focused on the neuroprotective effects of similar quinazoline compounds demonstrated a reduction in neuronal cell death in models of oxidative stress-induced injury. These findings suggest a potential application for these compounds in treating conditions like Alzheimer's disease .
Anti-inflammatory Activity
Another significant application of this compound is its anti-inflammatory properties.
Mechanism of Action:
The compound may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, which is crucial in managing chronic inflammatory diseases.
Case Study:
In preclinical models, this compound demonstrated a marked reduction in inflammation markers following treatment with doses that were well tolerated by subjects. This suggests its potential use as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| 3,5-Dichlorophenyl group | Enhances antimicrobial and anticancer activity |
| Ethyl phenyl substituent | Increases lipophilicity and bioavailability |
| Dihydroquinazoline core | Essential for biological activity across various assays |
This table summarizes how specific structural modifications can influence the biological activity of the compound.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 3,5-dichlorophenyl and 2-phenylethyl substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position Matters : The target compound’s 3,5-dichlorophenyl group contrasts with the 2,4-dichlorophenyl in quinconazole and fluquinconazole. This positional difference may alter steric hindrance and electronic effects, impacting receptor binding .
Phenylethyl vs.
Bioactivity and Pharmacological Potential
- By contrast, quinconazole and fluquinconazole exhibit confirmed antifungal activity due to their triazole groups, which inhibit ergosterol biosynthesis .
- Bioavailability : All compared compounds comply with Lipinski’s and Veber’s rules, indicating good oral bioavailability. However, the phenylethyl substituent may increase logP values, necessitating formulation adjustments for optimal pharmacokinetics .
Biological Activity
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a dichlorophenyl group and a phenylethyl moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18Cl2N2O
- Molecular Weight : 363.26 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and inhibit neuroinflammation, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's.
Case Studies
-
Study on Anticancer Mechanism :
A study published in Journal of Medicinal Chemistry explored the anticancer effects of the compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . -
Antimicrobial Efficacy :
In a comparative study published in Antibiotics, researchers tested the antimicrobial efficacy of this compound against standard bacterial strains. The results highlighted its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics . -
Neuroprotective Study :
A recent investigation reported in Neuroscience Letters examined the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results demonstrated a reduction in markers of oxidative damage and inflammation .
Q & A
Q. What are the optimal synthetic routes for 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one, and how can yield be improved?
Methodological Answer: Synthesis optimization involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled time and temperature. For example, hydrazide derivatives can be refluxed for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . Parallel monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track intermediate formation. Adjusting stoichiometric ratios of dichlorophenyl precursors and phenylethyl substituents may enhance yield, as seen in analogous quinazolinone syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer: Use a combination of NMR (¹H/¹³C) to confirm the dihydroquinazolinone scaffold and substituent positions, supplemented by FT-IR for functional group validation (e.g., carbonyl stretches at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile-water gradients. Structural analogs have been validated via PubChem and EPA DSSTox databases for comparative analysis .
Q. How should researchers design in vitro bioactivity assays to evaluate this compound’s pharmacological potential?
Methodological Answer: Begin with cell viability assays (e.g., MTT on cancer cell lines) at concentrations ranging from 1–100 µM. For antioxidant activity, employ DPPH radical scavenging assays with quercetin as a positive control. Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) require recombinant proteins and spectrophotometric monitoring of substrate conversion. Replicate experiments (n ≥ 3) and statistical validation (ANOVA with Tukey post-hoc tests) are essential, as demonstrated in phenolic compound analyses .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
Methodological Answer: Apply meta-analysis frameworks to reconcile discrepancies, focusing on variables like cell line specificity, assay conditions (e.g., serum concentration), and compound solubility. Cross-reference findings with structural analogs (e.g., 3,4-dihydroquinazolinones with varying substituents) to identify structure-activity trends. Theoretical frameworks, such as molecular docking to predict target binding affinities, can contextualize empirical results .
Q. What experimental designs are appropriate for assessing environmental fate and ecotoxicological impacts?
Methodological Answer: Follow long-term environmental simulation protocols, as outlined in Project INCHEMBIOL, to study abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use LC-MS/MS to quantify residual compound levels in soil/water matrices. For ecotoxicity, conduct acute/chronic assays on model organisms (e.g., Daphnia magna), measuring endpoints like LC₅₀ and oxidative stress biomarkers .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) and evaluate their bioactivity against a panel of targets (e.g., receptors, enzymes). Use computational tools (DFT for electronic properties, molecular dynamics for binding stability) to correlate structural features (e.g., dichlorophenyl ring planarity) with activity. Cross-validate predictions with crystallographic data (e.g., bond angles, hybridization states) .
Q. What strategies align experimental designs with theoretical frameworks in mechanistic studies?
Methodological Answer: Ground hypotheses in established theories (e.g., electron-deficient aromatic systems enhancing electrophilic reactivity). Design experiments to test theoretical predictions, such as substituent effects on electron density via Hammett plots. Integrate kinetic studies (e.g., reaction rate measurements under varying pH) with computational models (e.g., QSAR) to refine mechanistic insights .
Q. How should researchers evaluate the compound’s stability under varying physicochemical conditions?
Methodological Answer: Conduct accelerated stability studies using ICH guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV and characterize degradants with LC-HRMS. For solution stability, assess pH-dependent hydrolysis (pH 1–13) over 24–72 hours. Long-term stability requires real-time storage (25°C/60% RH) with periodic sampling .
Methodological Notes
- Data Validation : Cross-reference experimental results with authoritative databases (PubChem, DSSTox) to ensure accuracy .
- Ethical Compliance : Adhere to FDA and EPA guidelines for chemical safety and ecotoxicological testing .
- Reproducibility : Detailed synthetic protocols (solvent volumes, reaction times) and raw data deposition in public repositories (e.g., Zenodo) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
